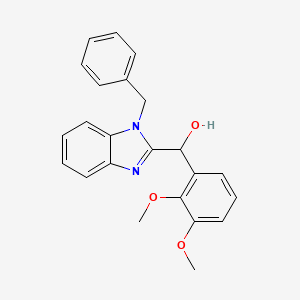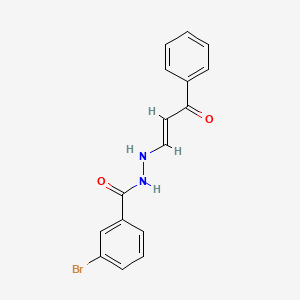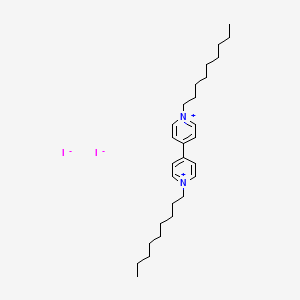![molecular formula C13H20N2O4S B5163979 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, commonly known as MDPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPG is a sulfonylurea derivative that has been synthesized using various methods.
Mechanism of Action
MDPG acts as a sulfonylurea receptor agonist, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. This leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
MDPG has been shown to stimulate insulin secretion in vitro and in vivo. It has also been shown to have anti-tumor and anti-inflammatory effects. However, the exact biochemical and physiological effects of MDPG are still being studied.
Advantages and Limitations for Lab Experiments
MDPG has several advantages for lab experiments, including its ability to stimulate insulin secretion in vitro and in vivo, its potential as a tool to study the function of sulfonylurea receptors, and its potential as a therapeutic agent for various diseases. However, MDPG has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MDPG, including:
1. Further studies on the mechanism of action of MDPG, including its interaction with sulfonylurea receptors.
2. Development of more efficient synthesis methods for MDPG.
3. Studies on the potential therapeutic applications of MDPG for various diseases, including diabetes, cancer, and Alzheimer's disease.
4. Studies on the potential side effects of MDPG.
5. Development of more soluble forms of MDPG for in vivo administration.
Conclusion:
MDPG is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPG has been synthesized using various methods and has been studied for its potential as an anti-diabetic agent, a tool to study the function of sulfonylurea receptors, and a therapeutic agent for various diseases. MDPG acts as a sulfonylurea receptor agonist, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. MDPG has several advantages for lab experiments, including its ability to stimulate insulin secretion in vitro and in vivo, its potential as a tool to study the function of sulfonylurea receptors, and its potential as a therapeutic agent for various diseases. However, MDPG has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. There are several future directions for the study of MDPG, including further studies on its mechanism of action, development of more efficient synthesis methods, and studies on its potential therapeutic applications for various diseases.
Synthesis Methods
MDPG has been synthesized using various methods, including the reaction of N-methyl-N-(2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with N,N-dimethylglycine in the presence of a base such as triethylamine. Another method involves the reaction of N-methyl-N-(2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with N,N-dimethylglycine in the presence of a base such as sodium hydroxide. The yield of MDPG using these methods ranges from 50-70%.
Scientific Research Applications
MDPG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MDPG has been studied for its potential as an anti-diabetic agent due to its ability to stimulate insulin secretion. In biochemistry, MDPG has been used as a tool to study the function of sulfonylurea receptors, which are involved in insulin secretion. In pharmacology, MDPG has been studied for its potential as a therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
Properties
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-6-11(19-5)12(7-10(9)2)20(17,18)15(4)8-13(16)14-3/h6-7H,8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCFFZUWVVLFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)
